molecular formula C13H16N2O2 B2855185 N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide CAS No. 2411284-76-7

N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide

Cat. No.: B2855185
CAS No.: 2411284-76-7
M. Wt: 232.283
InChI Key: KQRKGUIRYUYUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide is an organic compound that features a pyridine ring substituted with a methoxy group at the 6-position and a propyl group at the 1-position, linked to a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(6-Methoxypyridin-2-yl)propyl]but-2-ynamide is unique due to its combination of a methoxy-substituted pyridine ring and a but-2-ynamide moiety. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[1-(6-methoxypyridin-2-yl)propyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-7-12(16)14-10(5-2)11-8-6-9-13(15-11)17-3/h6,8-10H,5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQRKGUIRYUYUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=CC=C1)OC)NC(=O)C#CC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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